molecular formula C9H7BF3KN2 B13479424 Potassium (4-(1H-pyrazol-5-yl)phenyl)trifluoroborate

Potassium (4-(1H-pyrazol-5-yl)phenyl)trifluoroborate

Cat. No.: B13479424
M. Wt: 250.07 g/mol
InChI Key: JBIDQBUXVAXADW-UHFFFAOYSA-N
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Description

Potassium trifluoro[4-(1H-pyrazol-3-yl)phenyl]boranuide is a specialized organoboron compound known for its stability and versatility in various chemical reactions. This compound is part of the trifluoroborate family, which is recognized for its moisture and air stability, making it a valuable reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium trifluoro[4-(1H-pyrazol-3-yl)phenyl]boranuide can be synthesized through a series of reactions involving the corresponding boronic acid or ester. The general synthetic route involves the reaction of the boronic acid with potassium fluoride and a suitable trifluoroborate source under controlled conditions. The reaction typically requires an inert atmosphere and specific temperature conditions to ensure the stability and purity of the product .

Industrial Production Methods

In an industrial setting, the production of potassium trifluoro[4-(1H-pyrazol-3-yl)phenyl]boranuide involves large-scale reactions with optimized conditions to maximize yield and minimize impurities. The process includes the use of high-purity reagents and advanced purification techniques such as recrystallization and chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro[4-(1H-pyrazol-3-yl)phenyl]boranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with potassium trifluoro[4-(1H-pyrazol-3-yl)phenyl]boranuide include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent degradation of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield boron oxides, while substitution reactions can produce a wide range of functionalized boron compounds .

Mechanism of Action

The mechanism by which potassium trifluoro[4-(1H-pyrazol-3-yl)phenyl]boranuide exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. The compound can participate in electron transfer reactions, facilitating the formation of new chemical bonds. The specific pathways involved depend on the nature of the reaction and the reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium trifluoro[4-(1H-pyrazol-3-yl)phenyl]boranuide is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. This makes it particularly valuable in synthetic applications where precise control over reactivity is required .

Properties

Molecular Formula

C9H7BF3KN2

Molecular Weight

250.07 g/mol

IUPAC Name

potassium;trifluoro-[4-(1H-pyrazol-5-yl)phenyl]boranuide

InChI

InChI=1S/C9H7BF3N2.K/c11-10(12,13)8-3-1-7(2-4-8)9-5-6-14-15-9;/h1-6H,(H,14,15);/q-1;+1

InChI Key

JBIDQBUXVAXADW-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC=C(C=C1)C2=CC=NN2)(F)(F)F.[K+]

Origin of Product

United States

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